2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Overview
Description
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the expression of genes involved in cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, which can result in enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methylphenol with formaldehyde in the presence of an acid catalyst to form the benzofuran ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid.
Reduction: Formation of 2-Methyl-2,3-dihydro-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-5-carbaldehyde: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-1-benzofuran-3-carbaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to the presence of both the methyl group and the aldehyde group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWMUONNJDXMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344282 | |
Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54365-75-2 | |
Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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